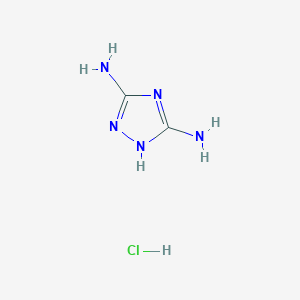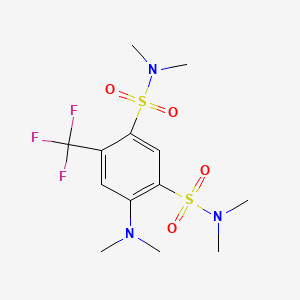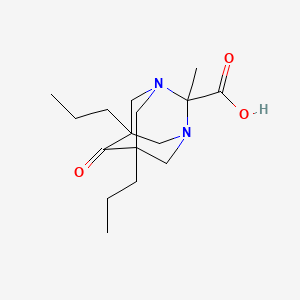![molecular formula C8H10F3NO B12835454 7-(Trifluoroacetyl)-7-azabicyclo[4.1.0]heptane CAS No. 496941-74-3](/img/structure/B12835454.png)
7-(Trifluoroacetyl)-7-azabicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Azabicyclo[410]Hept-7-Yl)-2,2,2-Trifluoroethanone is a unique compound characterized by its bicyclic structure and the presence of trifluoromethyl and ethanone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Azabicyclo[4.1.0]Hept-7-Yl)-2,2,2-Trifluoroethanone typically involves the reaction of 7-azabicyclo[4.1.0]heptane with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:
Step 1: Preparation of 7-azabicyclo[4.1.0]heptane.
Step 2: Reaction with trifluoroacetic anhydride in the presence of a base such as pyridine.
Step 3: Purification of the product using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(7-Azabicyclo[4.1.0]Hept-7-Yl)-2,2,2-Trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethanones.
Wissenschaftliche Forschungsanwendungen
1-(7-Azabicyclo[4.1.0]Hept-7-Yl)-2,2,2-Trifluoroethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(7-Azabicyclo[4.1.0]Hept-7-Yl)-2,2,2-Trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The bicyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
- 7-Azabicyclo[4.1.0]heptane
- Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate
- 1-Azabicyclo[1.1.0]butane
Comparison: 1-(7-Azabicyclo[410]Hept-7-Yl)-2,2,2-Trifluoroethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity
This comprehensive overview highlights the significance of 1-(7-Azabicyclo[4.1.0]Hept-7-Yl)-2,2,2-Trifluoroethanone in scientific research and its potential for future applications.
Eigenschaften
CAS-Nummer |
496941-74-3 |
|---|---|
Molekularformel |
C8H10F3NO |
Molekulargewicht |
193.17 g/mol |
IUPAC-Name |
1-(7-azabicyclo[4.1.0]heptan-7-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H10F3NO/c9-8(10,11)7(13)12-5-3-1-2-4-6(5)12/h5-6H,1-4H2 |
InChI-Schlüssel |
PMIKZBAQVXPRLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)N2C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3R,3aS,5aR,5bR,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B12835384.png)

![1-[2-(4-Chlorophenoxy)ethyl]-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12835394.png)
![Aluminum;[hydroxy-[hydroxy(oxido)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B12835402.png)



![tert-Butyl (R)-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12835426.png)
![(1H-Indol-3-yl)(7-methoxy-9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B12835430.png)

